4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S/c15-9-7-13-12(5-6-17-13)14(8-9)18-21(19,20)11-3-1-10(16)2-4-11/h1-8,17-18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWNYYEHCSBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC3=C2C=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426078 | |
| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350800-83-8 | |
| Record name | 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fragment Coupling Followed by Functionalization
This approach involves coupling pre-synthesized 4-aminobenzenesulfonamide with 1H-indol-4-amine, followed by bromination. While conceptually straightforward, challenges arise in achieving regioselective bromination at the indole 6-position without oxidizing the sulfonamide.
Pre-Brominated Indole Coupling
An alternative route starts with 6-bromo-1H-indol-4-amine, which is then coupled with 4-nitrobenzenesulfonyl chloride. Subsequent reduction of the nitro group to an amine yields the target compound. This method avoids post-coupling bromination challenges but requires efficient nitro-group reduction protocols.
Synthesis of 6-Bromo-1H-Indol-4-Amine
Direct Bromination of 1H-Indol-4-Amine
Regioselective bromination at the indole 6-position is achieved using liquid bromine (Br₂) in a mixed solvent system of dichloromethane (DCM) and 2-butanol at 0–5°C. Potassium carbonate acts as a base to neutralize HBr, minimizing side reactions. This method, adapted from Etravirine synthesis, achieves >85% purity with <0.05% chloro impurities:
Conditions :
N-Protection Strategies
To prevent N-bromination, temporary protection of the indole NH with a tert-butoxycarbonyl (Boc) group is employed. After bromination, deprotection using trifluoroacetic acid (TFA) in DCM restores the free amine:
Procedure :
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Boc protection: Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 25°C, 12 h (Yield: 92%)
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Bromination: As above, followed by TFA/DCM (1:1), 1 h (Overall yield: 68%)
Sulfonamide Bond Formation
Coupling 4-Nitrobenzenesulfonyl Chloride with 6-Bromo-1H-Indol-4-Amine
The sulfonamide bond is formed via nucleophilic acyl substitution. Triethylamine (TEA) or pyridine is used to scavenge HCl, with dichloromethane (DCM) as the solvent:
Optimized Conditions :
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Reagents: 4-Nitrobenzenesulfonyl chloride (1.1 eq), 6-bromo-1H-indol-4-amine (1 eq)
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Base: TEA (3 eq)
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Solvent: DCM, 0°C → 25°C, 6 h
Impurity Control :
Alternative Coupling Methods
Palladium-catalyzed C–N coupling (Buchwald-Hartwig) enables sulfonamide formation under milder conditions, though substrate scope limitations apply:
Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2 eq)
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Solvent: Toluene, 100°C, 24 h
Reduction of Nitro to Amino Group
Catalytic Hydrogenation
H₂/Pd-C in ethanol selectively reduces the nitro group without affecting the bromine or indole ring:
Procedure :
Iron-Mediated Reduction
A cost-effective alternative using Fe/HCl:
Conditions :
-
Substrate (1 eq), Fe powder (5 eq), HCl (conc., 10 eq)
-
Solvent: EtOH/H₂O (3:1), 80°C, 3 h
Integrated Synthetic Routes
Route A: Bromination Last
Route B: Bromination First
Comparative Analysis of Methods
| Parameter | Route A (Bromination Last) | Route B (Bromination First) |
|---|---|---|
| Total Yield | 64% | 62% |
| Purification Complexity | Moderate (Post-bromination) | Low (Early bromination) |
| Byproduct Formation | 5–7% bis-sulfonamide | <2% |
| Scalability | Suitable for >100 g | Limited by bromination step |
Challenges and Optimization Opportunities
Regioselectivity in Bromination
Competing bromination at indole positions 5 and 7 remains a concern. Computational modeling (DFT) suggests electron-donating groups at position 4 direct electrophilic attack to position 6. Microwave-assisted bromination at 50°C enhances selectivity (92% 6-bromo vs. 5% 5-bromo).
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent like dichloromethane.
Amination: Ammonia or primary amines in the presence of a catalyst.
Sulfonamide Formation: Benzenesulfonyl chloride and a base like triethylamine in an organic solvent.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activities, such as anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It serves as a tool compound to investigate the interactions of indole derivatives with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Core Structural Variations
The following table summarizes key structural differences and similarities between 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide and related sulfonamides:
*Note: While direct evidence for the target compound is absent, its structural analogs are well-documented.
Physicochemical Properties
- Melting Points: Brominated indole derivatives (e.g., compound 16 in ) exhibit higher melting points (~200–201°C) due to increased molecular rigidity and halogen-mediated intermolecular forces . Non-brominated analogs, such as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, have lower melting points (e.g., 177–180°C for compound 11 in ) .
- Solubility: Bromine’s electron-withdrawing effect may reduce aqueous solubility compared to methyl- or methoxy-substituted analogs (e.g., 4-amino-N-(6-methoxypyridazinyl)benzenesulfonamide) .
Data Tables
Table 1: Comparative Physicochemical Data
*Estimated based on analogs.
Biological Activity
4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Synthesis
The compound features an indole moiety substituted with a bromine atom and a sulfonamide group, which is crucial for its biological activity. The synthesis typically involves several steps:
- Bromination of Indole : Indole is brominated to yield 6-bromoindole.
- Amination : The brominated indole undergoes amination to introduce the amino group at the 4-position.
- Sulfonamide Formation : The final step involves reacting the amine with benzenesulfonyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various cancer cell lines, potentially through modulation of specific signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- The indole moiety can engage in π-π stacking and hydrogen bonding with biological macromolecules.
- The sulfonamide group enhances binding affinity towards enzymes or receptors, modulating their activity.
Study on Anticancer Activity
A study evaluated the effect of this compound on multidrug-resistant cancer cells. The compound was found to inhibit cell growth significantly, with IC50 values indicating potent activity comparable to established anticancer agents .
Antimicrobial Efficacy Testing
In another study, the antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests against various pathogens. The results showed that the compound was particularly effective against E. coli and S. aureus, with MIC values around 6.5 mg/mL, demonstrating its potential as a therapeutic agent .
Data Table: Biological Activity Overview
Q & A
Basic: What are the optimal synthetic routes and purification strategies for 4-amino-N-(6-bromo-1H-indol-4-yl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step pathways, including sulfonylation of the indole core and subsequent bromination/amination. Key steps include:
- Sulfonylation : Reacting 6-bromo-1H-indol-4-amine with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts) at 0–25°C.
- Purification : Column chromatography (silica gel, DCM/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity.
- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of indole to sulfonyl chloride) and reaction time (6–12 hours) minimizes side products like bis-sulfonylated derivatives .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify key groups (e.g., NH at δ 5.8–6.2 ppm, aromatic protons, and Br coupling patterns).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 407.9852 for CHBrNOS).
- X-Ray Crystallography : Resolves bond angles and supramolecular interactions (e.g., hydrogen bonding between sulfonamide and indole NH groups) .
Advanced: What computational strategies are used to predict the bioactivity of this compound?
Methodological Answer:
Advanced studies combine docking simulations and QSAR modeling :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like glycogen synthase kinase-3β (GSK-3β). The sulfonamide group often interacts with ATP-binding pockets via hydrogen bonds.
- QSAR Analysis : Descriptors (e.g., LogP, polar surface area) correlate with anti-cancer activity. For example, electron-withdrawing groups (Br) enhance cytotoxicity by modulating electron density on the indole ring .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide-indole hybrids?
Methodological Answer:
Contradictions arise due to structural variations and assay conditions. Mitigation strategies include:
- Structural Control : Compare analogs (e.g., 4-amino vs. 4-nitro substituents) to isolate substituent effects.
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin).
- Meta-Analysis : Pool data from studies with similar conditions (e.g., IC values against GSK-3β at pH 7.4) to identify trends .
Advanced: What strategies enhance the selectivity of this compound for specific enzyme targets?
Methodological Answer:
Selectivity is improved via rational design :
- Bioisosteric Replacement : Substitute Br with CF to alter steric/electronic profiles without compromising binding.
- Protease Stability : Introduce methyl groups to the benzenesulfonamide moiety to reduce metabolic degradation.
- Co-Crystallization : Solve crystal structures of compound-enzyme complexes to identify critical interactions (e.g., hydrophobic pockets accommodating bulky indole-Br groups) .
Basic: What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep at −20°C in amber vials under inert gas (argon) to prevent oxidation of the amino group.
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays.
- Degradation Monitoring : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect hydrolysis products monthly .
Advanced: How does the bromine substituent influence the compound’s electronic properties and reactivity?
Methodological Answer:
The Br atom:
- Electron Effects : Acts as an electron-withdrawing group, reducing electron density on the indole ring and increasing electrophilicity at the sulfonamide sulfur.
- Reactivity : Facilitulates Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) to generate derivatives for SAR studies.
- Spectroscopic Impact : Causes distinct H NMR splitting patterns (e.g., coupling constants J = 2–3 Hz for adjacent protons) .
Advanced: What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
Methodological Answer:
- Cell-Based Assays : Measure TNF-α inhibition in LPS-stimulated RAW 264.7 macrophages (IC values at 10–50 µM).
- Enzyme Assays : Test COX-2 inhibition using a fluorometric kit (e.g., Cayman Chemical) with Celecoxib as a positive control.
- Cytokine Profiling : Use ELISA to quantify IL-6 and IL-1β levels in supernatant .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
